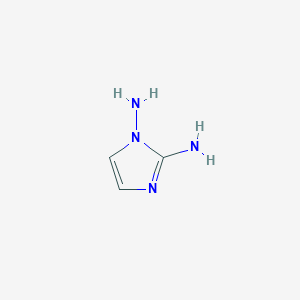

1H-Imidazole-1,2-diamine

Description

Academic Significance of the Imidazole (B134444) Core in Heterocyclic Chemistry

The imidazole nucleus is a privileged scaffold in medicinal chemistry and materials science. ajrconline.orgmdpi.com Its significance stems from several key characteristics. The presence of two nitrogen atoms allows the imidazole ring to act as both a hydrogen bond donor and acceptor, facilitating interactions with biological macromolecules like proteins and nucleic acids. ajrconline.orgnih.gov This amphoteric nature, meaning it can act as both an acid and a base, further contributes to its versatile binding capabilities. wikipedia.org

The imidazole ring is a component of many essential biological molecules, including the amino acid histidine, which plays a crucial role in enzyme catalysis and protein structure. wikipedia.org Histamine, a derivative of histidine, is a key mediator in allergic reactions. Furthermore, the imidazole moiety is found in purines, fundamental components of DNA and RNA. researchgate.net This natural prevalence has inspired chemists to incorporate the imidazole core into synthetic molecules to modulate their biological activity. A notable example is the development of cimetidine, an imidazole-containing drug that was a blockbuster for the treatment of peptic ulcers, which spurred extensive research into related derivatives.

The electronic properties of the imidazole ring, including its aromaticity and the ability of its nitrogen atoms to coordinate with metal ions, make it a valuable ligand in coordination chemistry. evitachem.com This has led to the development of imidazole-based catalysts and materials with unique electronic and optical properties. The synthesis of imidazole derivatives is also a well-established area of organic chemistry, with numerous methods available for its construction and functionalization. ajrconline.orgasianpubs.org

Research Trajectories and Scholarly Relevance of Diaminoimidazole Scaffolds

Building upon the foundational importance of the imidazole core, research into diaminoimidazole scaffolds has opened new avenues for exploration. The introduction of two amino groups onto the imidazole ring significantly alters its electronic properties and reactivity, creating a versatile building block for more complex molecular architectures.

1H-Imidazole-1,2-diamine, in particular, has been investigated for its potential in several areas:

Medicinal Chemistry: The presence of multiple nitrogen atoms suggests the potential for enhanced water solubility and the ability to form multiple hydrogen bonds with biological targets. nih.gov Research has explored the antimicrobial and anticancer potential of imidazole-diamine derivatives. evitachem.com The diamine functionality provides reactive sites for further chemical modification, allowing for the synthesis of libraries of compounds for screening against various diseases.

Coordination Chemistry: The two amino groups, in addition to the ring nitrogens, provide multiple coordination sites for metal ions. This makes 1H-Imidazole-1,2-diamine and its derivatives attractive ligands for the development of novel metal complexes with potential applications in catalysis and materials science. evitachem.com

Synthesis of Advanced Materials: Diaminoimidazoles can serve as monomers in the synthesis of polymers like polyimides. evitachem.com The rigid imidazole core can impart thermal stability and specific electronic properties to the resulting polymers.

The synthesis of substituted 1H-imidazole-1,2-diamines often involves the cyclization of appropriate precursors. For instance, the synthesis of 4,5-diphenyl-1H-imidazole-1,2-diamine can be achieved through the cyclization of amido-nitriles. evitachem.com Another approach involves the reaction of a 1,2-dicarbonyl compound with an appropriate diamine derivative. The general synthetic accessibility allows for the creation of a diverse range of substituted diaminoimidazoles for further investigation.

Chemical Compound Information

| Compound Name |

| 1H-Imidazole-1,2-diamine |

| 4,5-diphenyl-1H-imidazole-1,2-diamine |

| Cimetidine |

| Histamine |

| Histidine |

Structure

3D Structure

Propriétés

IUPAC Name |

imidazole-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4/c4-3-6-1-2-7(3)5/h1-2H,5H2,(H2,4,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGABGCQXXYNDCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=N1)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20570255 | |

| Record name | 1H-Imidazole-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20570255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52534-90-4 | |

| Record name | 1H-Imidazole-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20570255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1h Imidazole 1,2 Diamine and Its Structural Analogs

Cyclization Reactions in 1H-Imidazole-1,2-diamine Synthesis

Cyclization reactions are fundamental to the construction of the imidazole (B134444) core. These methods typically involve the formation of the heterocyclic ring from acyclic precursors through the strategic formation of carbon-nitrogen bonds.

Metal-Catalyzed Cyclization Approaches

Transition metal catalysis offers powerful tools for the synthesis of substituted imidazoles, enabling reactions that are often difficult to achieve through other means. A notable strategy for forming 2-aminoimidazole analogs is the palladium-catalyzed carboamination of N-propargyl guanidines. This method facilitates the construction of both a C-N and a C-C bond in a single annulation step, allowing for the rapid assembly of diversely substituted 2-aminoimidazole products. acs.orgnih.gov

The proposed mechanism for this transformation begins with the oxidative addition of an aryl triflate to a palladium(0) catalyst. The resulting palladium complex coordinates to the alkyne of the N-propargyl guanidine (B92328), which facilitates an outer-sphere attack by the guanidine nucleophile. Subsequent reductive elimination from the palladium-alkenyl intermediate yields an exocyclic product that isomerizes to the final, stable 2-aminoimidazole ring. acs.org This methodology has proven effective for the total synthesis of several natural products, including preclathridine A and B. nih.gov

| Guanidine Precursor | Aryl Triflante | Catalyst System | Yield (%) | Reference |

|---|---|---|---|---|

| N-propargyl-N'-tosylguanidine | Phenyl triflate | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 85 | acs.org |

| N-propargyl-N'-tosylguanidine | 4-Methoxyphenyl triflate | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 81 | acs.org |

| N-propargyl-N'-tosylguanidine | 4-Chlorophenyl triflate | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 75 | acs.org |

Deep Eutectic Solvent-Mediated Condensation Reactions

In the pursuit of greener and more sustainable chemical processes, deep eutectic solvents (DESs) have emerged as promising alternatives to conventional volatile organic solvents. mdpi.comnih.gov A high-yield, one-pot synthesis of 2-aminoimidazoles has been successfully developed using DESs as the reaction medium. mdpi.comnih.govresearchgate.net This method involves the heterocyclodehydration reaction between α-chloroketones and guanidine derivatives. nih.gov

The use of DESs, such as a mixture of choline (B1196258) chloride (ChCl) and glycerol (B35011) or urea, significantly reduces reaction times compared to the same reaction in traditional solvents (from 10-12 hours down to 4-6 hours). nih.gov These reactions can be performed under air, avoiding the need for an inert atmosphere. Furthermore, the DES can often be recycled, and in some cases, the product can be isolated by simple filtration and crystallization, streamlining the work-up procedure. nih.gov The DES is believed to play a role in catalysis through hydrogen bonding interactions. nih.gov

| α-Chloroketone | Guanidine | DES System | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Chloro-1-phenylethanone | Guanidine hydrochloride | ChCl/Glycerol (1:2) | 4 | 92 | mdpi.com |

| 2-Chloro-1-(4-bromophenyl)ethanone | Guanidine hydrochloride | ChCl/Glycerol (1:2) | 4 | 95 | mdpi.com |

| 2-Chloro-1-(p-tolyl)ethanone | Guanidine hydrochloride | ChCl/Urea (1:2) | 6 | 90 | mdpi.com |

Cyclocondensation of 1,2-Diketones with Diamines in Imidazole Ring Formation

The reaction between 1,2-dicarbonyl compounds and amine-containing precursors is a classic and versatile method for forming imidazole rings, often referred to as the Debus-Radziszewski synthesis. While the condensation of 1,2-diketones with simple 1,2-diamines typically leads to pyrazine (B50134) rings, the use of aminoguanidine (B1677879) is a key strategy for synthesizing structural analogs of 1H-imidazole-1,2-diamine. jlu.edu.cnat.ua

The reaction of a 1,2-diketone, such as benzil, with aminoguanidine can proceed via cyclocondensation to form a five-membered ring containing the core structural elements of the target compound. at.ua This approach leverages the unique reactivity of aminoguanidine, which contains both a hydrazine-like moiety and a guanidine group. Similarly, α,β-unsaturated ketones (chalcones) can react with aminoguanidine hydrochloride under basic conditions to yield 3,5-disubstituted-1-guanylpyrazoles or related amidino pyrazolines, which are structural isomers and valuable analogs. researchgate.net

Advanced Synthetic Strategies for Imidazole-Diamine Scaffolds

Modern synthetic chemistry seeks not only to create molecules but also to control their three-dimensional structure and to do so in an environmentally responsible manner. Advanced strategies for imidazole-diamine scaffolds reflect these goals.

Stereoselective Reactions Employing 1,2-Diamines

Chiral 1,2-diamines are of immense importance as they serve as fundamental building blocks for biologically active compounds and are widely used as chiral ligands and organocatalysts in asymmetric synthesis. acs.orguw.edu.plrsc.orgrsc.org The development of catalytic asymmetric methods to synthesize these enantiomerically enriched precursors is therefore critical for accessing stereochemically defined imidazole-diamine scaffolds. rsc.orgrsc.org

A variety of powerful strategies have been developed for the asymmetric synthesis of 1,2-diamines. These include:

Ring-opening of meso-aziridines: Catalytic aminolysis of prochiral aziridines provides an efficient route to chiral 1,2-diamines where the two amino groups are differently substituted. rsc.org

Reductive Coupling: Copper-catalyzed reductive coupling of chiral allenamides with N-alkyl substituted aldimines can produce chiral 1,2-diamino synthons as single stereoisomers in high yields. acs.org

Asymmetric Lithiation: The regio- and stereoselective lithiation of unsymmetrical imidazolidines, followed by reaction with an electrophile and subsequent hydrolysis, can yield chiral, substituted 1,2-diamines with high optical purity. acs.org

Diamination of Alkenes: The direct catalytic asymmetric diamination of C=C double bonds is one of the most direct and atom-economical strategies for accessing enantioenriched 1,2-diamines. rsc.org

| Method | Precursors | Catalyst/Reagent | Key Feature | Reference |

|---|---|---|---|---|

| Asymmetric Ring Opening | meso-Aziridines, TMS-Azide | Chiral Y(OTf)₃ complex | High enantioselectivity (83-94% ee) | rsc.org |

| Reductive Coupling | Chiral allenamide, Aldimines | Cu-catalyst | Access to single stereoisomers | acs.org |

| Asymmetric Deprotonation | N-Boc-N'-alkyl imidazolidine | s-BuLi / (-)-sparteine | High optical purity | acs.org |

Ultrasonic Irradiation as a Green Synthesis Enhancement

Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a valuable green chemistry technique. nih.gov Ultrasonic irradiation can significantly enhance reaction rates, improve yields, and often allows for milder reaction conditions compared to conventional heating methods. nih.gov This technique has been successfully applied to the synthesis of imidazole-based compounds and their analogs.

For example, the cyclocondensation reaction between thiophenylchalcones and aminoguanidine hydrochloride to form amidino pyrazolines is significantly accelerated under ultrasonic irradiation. researchgate.net The use of ultrasound in combination with a green solvent like ethanol (B145695) allows for short reaction times (15-35 minutes) and good to excellent yields (62-95%). researchgate.net This approach avoids the need for prolonged heating, reducing energy consumption and minimizing the formation of byproducts. Other studies have shown that ultrasound-assisted, catalyst-driven, three-component syntheses of trisubstituted imidazoles can achieve yields of up to 99% in very short timeframes. nih.gov

| Reaction Type | Conditions | Time | Yield (%) | Reference |

|---|---|---|---|---|

| Amidino Pyrazoline Synthesis | Conventional Heating | Several hours | Not specified | researchgate.net |

| Amidino Pyrazoline Synthesis | Ultrasonic Irradiation | 15-35 min | 62-95 | researchgate.net |

| Trisubstituted Imidazole Synthesis | High-Speed Stirring | 4 h | 80 | nih.gov |

| Trisubstituted Imidazole Synthesis | Ultrasonic Irradiation | 8 min | 94 | nih.gov |

Oxidative Aromatization in Imidazoline-to-Imidazole Transformations

The transformation of imidazolines to the corresponding imidazoles represents a crucial step in the synthesis of these aromatic heterocycles. Oxidative aromatization is a key method to achieve this conversion, and several reagents and systems have been developed for this purpose. While direct oxidative aromatization of an imidazoline (B1206853) precursor to yield 1H-Imidazole-1,2-diamine is not extensively documented, the general principles of this transformation are well-established for a variety of substituted imidazolines.

Commonly employed methods for the oxidative aromatization of imidazolines to imidazoles include:

Activated Carbon and Molecular Oxygen: This system provides an environmentally friendly approach for the oxidative conversion of 2-arylimidazolines to their corresponding imidazoles. The reaction is typically carried out in a solvent like xylene at elevated temperatures, with activated carbon facilitating the oxidation by molecular oxygen. researchgate.net

Manganese Dioxide (MnO₂): Activated manganese dioxide is a widely used oxidizing agent for the dehydrogenation of imidazolines. The reaction is generally performed by heating the imidazoline with MnO₂ in an inert solvent such as toluene.

Potassium Permanganate (B83412) (KMnO₄): In a non-aqueous solvent like dry dioxane, potassium permanganate can effectively dehydrogenate 2-imidazolines to yield imidazoles.

Palladium on Carbon (Pd/C): Catalytic dehydrogenation using palladium on carbon is another effective method. This process often requires high temperatures and can be carried out in a suitable high-boiling solvent.

These methods highlight the general strategies available for the synthesis of imidazoles from their partially saturated precursors. The choice of oxidant and reaction conditions can be tailored based on the specific substituents on the imidazoline ring.

Palladium-Catalyzed Coupling Reactions for Substituted Imidazole Synthesis

Palladium-catalyzed cross-coupling reactions have become a powerful tool for the synthesis of a wide array of substituted imidazoles, offering a versatile approach to creating carbon-carbon and carbon-nitrogen bonds. Although direct synthesis of 1H-Imidazole-1,2-diamine via these methods is not explicitly detailed in numerous reports, the synthesis of structurally related aminoimidazoles is well-documented, suggesting the applicability of these methods for the target compound's derivatives.

Key palladium-catalyzed strategies for the synthesis of substituted imidazoles include:

Carboamination of Alkynes: A notable method for the synthesis of 2-aminoimidazoles involves the palladium-catalyzed carboamination of N-propargyl guanidines with aryl triflates. researchgate.netresearchgate.net This reaction constructs both a C-N and a C-C bond in a single step, leading to the formation of the substituted 2-aminoimidazole core. researchgate.netresearchgate.net

Buchwald-Hartwig Amination: This reaction is a cornerstone of C-N bond formation and can be applied to the synthesis of amino-substituted imidazoles. It involves the palladium-catalyzed coupling of a halo-imidazole with an amine. This method is particularly relevant for the introduction of an amino group at the C-2 position of the imidazole ring.

Direct C-H Arylation: Palladium catalysts can facilitate the direct arylation of the imidazole ring at various positions, most commonly at C-2, C-4, or C-5, by coupling with aryl halides. This method avoids the need for pre-functionalization of the imidazole ring.

Multi-component Reactions: Palladium catalysts can enable tandem reactions where multiple components, such as aryl halides, imines, and carbon monoxide, are combined in a single pot to construct polysubstituted imidazoles. titech.ac.jpnih.gov

These palladium-catalyzed methods offer a modular and efficient approach to a diverse range of substituted imidazoles. The table below summarizes some of these reactions.

| Reaction Type | Starting Materials | Product Type | Catalyst System (General) |

| Alkyne Carboamination | N-propargyl guanidines, Aryl triflates | Substituted 2-Aminoimidazoles | Pd(OAc)₂, Phosphine ligand |

| Buchwald-Hartwig Amination | Halo-imidazoles, Amines | Amino-substituted Imidazoles | Palladium precursor, Ligand, Base |

| Direct C-H Arylation | Imidazoles, Aryl halides | Aryl-substituted Imidazoles | Pd(OAc)₂, Ligand, Base |

| Tandem Carbonylation/Cycloaddition | Aryl iodides, Imines, CO | Polysubstituted Imidazoles | Palladium catalyst |

Metal-Free Protocols for Imidazole Construction

In the pursuit of more sustainable and cost-effective synthetic methodologies, metal-free protocols for the construction of the imidazole ring have gained significant attention. These methods often rely on multicomponent reactions and the inherent reactivity of the starting materials under specific conditions, avoiding the need for transition metal catalysts.

Prominent metal-free approaches to imidazole synthesis include:

Radziszewski Reaction: This classic method involves the one-pot condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, and ammonium (B1175870) acetate (B1210297) as the ammonia (B1221849) source. nih.gov This catalyst-free approach is a straightforward way to produce tri-substituted imidazoles. nih.gov

Acid-Promoted Multicomponent Reactions: An expedient route for the synthesis of tri- and tetrasubstituted imidazoles involves an acid-promoted multicomponent reaction. For instance, the reaction of an internal alkyne, an aldehyde, and an aniline (B41778) in the presence of pivalic acid can lead to the formation of highly substituted imidazole scaffolds in good yields. researchgate.net

Base-Mediated Deaminative Coupling: A transition-metal-free synthesis of 2,4,5-trisubstituted imidazoles can be achieved through the base-promoted deaminative coupling of benzylamines with nitriles, liberating ammonia in the process. titech.ac.jp

[3 + 2] Cyclization of Vinyl Azides with Amidines: This catalyst-free method provides a facile route to 2,4-disubstituted imidazoles through the [3 + 2] cyclization of benzimidamides and vinyl azides. nih.gov

These metal-free strategies offer advantages in terms of reduced cost, lower toxicity, and simplified purification procedures. A summary of these protocols is presented in the table below.

| Reaction Type | Key Reactants | Product Type | Conditions |

| Radziszewski Reaction | 1,2-Dicarbonyl, Aldehyde, Ammonium Acetate | Tri-substituted Imidazoles | Catalyst-free, thermal |

| Acid-Promoted MCR | Internal Alkyne, Aldehyde, Aniline | Tri- and Tetra-substituted Imidazoles | Acid promoter (e.g., Pivalic acid) |

| Deaminative Coupling | Benzylamine, Nitrile | Tri-substituted Imidazoles | Base-mediated |

| [3 + 2] Cyclization | Vinyl Azide, Amidine | Di-substituted Imidazoles | Catalyst-free, thermal |

1H-Imidazole-1,2-diamine as a Precursor in Advanced Organic Synthesis

Building Block Applications in Complex Nitrogen-Heterocyclic Molecules

The imidazole nucleus is a privileged scaffold in medicinal chemistry and a versatile building block for the synthesis of more complex nitrogen-containing heterocyclic systems. While specific examples detailing the use of 1H-Imidazole-1,2-diamine as a direct precursor are not widely reported, its structure, featuring two reactive amino groups at adjacent positions on the imidazole ring, suggests significant potential as a synthon for the construction of fused heterocyclic systems.

The presence of the 1,2-diamine functionality allows for cyclocondensation reactions with a variety of bifunctional electrophiles to form new fused rings. Potential applications include the synthesis of:

Imidazo[1,2-a]pyrazines: By reacting with α-dicarbonyl compounds.

Imidazo[1,2-a]pyridines: Through condensation with γ-keto acids or their derivatives.

Imidazo[1,2-b] researchgate.netresearchgate.netnih.govtriazoles: Via reaction with reagents like cyanogen (B1215507) bromide or carbon disulfide followed by cyclization.

The imidazole core itself is a key component in numerous biologically active molecules and drugs. Therefore, using 1H-Imidazole-1,2-diamine as a starting material could provide a pathway to novel compounds with potential pharmaceutical applications.

Utilization in High-Performance Polymer (Polyimide) Synthesis

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. vt.edu The synthesis of polyimides typically involves the polycondensation of a dianhydride with a diamine. vt.edu The properties of the resulting polyimide are highly dependent on the chemical structure of both the diamine and dianhydride monomers.

While the direct use of 1H-Imidazole-1,2-diamine as a diamine monomer in polyimide synthesis is not extensively documented, the incorporation of imidazole-containing diamines into polyimide backbones has been shown to impart desirable properties. Aromatic diamines containing preformed imidazole rings can lead to polyimides with:

Improved Solubility: The introduction of heterocyclic units can disrupt chain packing and improve the solubility of the otherwise rigid polyimides in organic solvents.

Photoactive Properties: Imidazole and other heterocyclic moieties can introduce photoluminescent properties to the polyimide, making them suitable for optoelectronic applications.

For example, novel photoactive and heat-resistant polyimides have been prepared from the polycondensation of various aromatic dianhydrides with a custom-synthesized heterocyclic diamine containing imidazole rings. researchgate.net These polymers exhibited good solubility, high glass transition temperatures, and photoluminescence. researchgate.net This demonstrates the principle that imidazole-containing diamines can be valuable monomers for creating high-performance polyimides with specific functionalities. The application of 1H-Imidazole-1,2-diamine in this context would be a subject for further research to explore the properties of the resulting novel polyimides.

Reaction Mechanisms and Chemical Reactivity of 1h Imidazole 1,2 Diamine

Intramolecular and Intermolecular Cyclization Mechanisms

While cyclization reactions are fundamental to the synthesis of many imidazole-containing heterocyclic systems, literature describing the use of 1H-Imidazole-1,2-diamine as a precursor in intra- or intermolecular cyclizations is scarce mdpi.comnih.govnih.govnih.gov. Studies often describe the cyclization of precursor molecules to form the imidazole (B134444) ring itself researchgate.net. For example, substituted 2-aminoimidazoles can be synthesized via the cyclization of guanidines with α-bromocarbonyl compounds researchgate.net. A one-pot synthesis of fully substituted 1,2-diaminoimidazoles has been reported, but this again focuses on the formation of the molecule, not its subsequent reactivity in cyclization reactions acs.org.

Environmental and Atmospheric Chemistry: Degradation Mechanisms in Aqueous Phase

There are no specific experimental or theoretical studies on the degradation of 1H-Imidazole-1,2-diamine by hydroxyl (•OH) radicals in the aqueous phase. For the parent compound, 1H-imidazole, the reaction with •OH radicals is known to be a key atmospheric degradation pathway. This degradation can proceed through two primary mechanisms:

OH-addition: The hydroxyl radical adds to the carbon atoms of the imidazole ring.

H-abstraction: The hydroxyl radical abstracts a hydrogen atom from either a C-H or N-H bond.

For the unsubstituted imidazole ring, the OH-addition pathway is generally more favorable due to lower activation energy barriers. The presence of two amino groups on the 1H-Imidazole-1,2-diamine structure would likely influence the reaction pathways significantly, potentially favoring hydrogen abstraction from the N-H bonds of the amino groups or altering the preferred sites for OH-addition, but without specific studies, the precise mechanism and resulting products remain unknown. Atmospheric degradation studies of simple amines show that H-abstraction from the amino group is a significant reaction pathway nilu.nonilu.com.

Reactions with Nitrate (B79036) Radicals

Following a comprehensive search of scientific literature, no specific experimental or computational studies detailing the reaction mechanisms between 1H-Imidazole-1,2-diamine and nitrate radicals were identified. Research in this specific area appears to be limited.

However, due to the presence of the amino groups in 1H-Imidazole-1,2-diamine, it is plausible that the reaction mechanism and kinetics would differ significantly from those of unsubstituted imidazole. The amino groups are expected to influence the electron density of the imidazole ring and provide additional sites for radical attack. Without specific studies on 1H-Imidazole-1,2-diamine, any proposed mechanism would be purely speculative.

Ozone-Mediated Degradation Pathways

A thorough review of available scientific data revealed no specific studies on the ozone-mediated degradation pathways of 1H-Imidazole-1,2-diamine. Consequently, the specific reaction mechanisms, intermediates, and final degradation products for this particular compound are not documented in the current body of scientific literature.

Studies on the ozonolysis of the parent imidazole molecule have demonstrated that ozone attacks the C=C double bonds of the imidazole ring. aau.dk This initial attack leads to the formation of an ozonide intermediate, which subsequently decomposes to yield smaller molecules. For imidazole, the identified degradation products include cyanate, formamide, and formate, with a closed mass balance, indicating these are the major products. aau.dkresearchgate.net The reaction kinetics for imidazole with ozone have been determined, with a second-order rate constant of (2.3 ± 0.1) × 10⁵ M⁻¹ s⁻¹. researchgate.net

The presence of the 1,2-diamino substituents on the imidazole ring in 1H-Imidazole-1,2-diamine would likely alter the reactivity towards ozone. The amino groups are electron-donating and could activate the ring, potentially leading to different reaction rates and degradation pathways compared to imidazole. However, without dedicated research on 1H-Imidazole-1,2-diamine, these potential differences remain unelucidated.

Mechanistic Studies of Azoimidazole Photoisomerization

The photoisomerization of azoimidazoles, a class of compounds containing an imidazole ring linked to an azo group, has been the subject of both experimental and theoretical investigations. These studies provide insights into the mechanistic pathways of the light-induced trans-cis isomerization, which is a key property for their application as photoswitches.

The general mechanism of photoisomerization in azobenzene (B91143) derivatives, the parent class of compounds for azoimidazoles, involves the absorption of light, which excites the molecule from the ground state (S₀) to an excited state (S₁ or S₂). rsc.orgnih.gov From the excited state, the molecule can relax back to the ground state of either the cis or trans isomer through a process that typically involves rotation around the N=N double bond or an inversion mechanism at one of the nitrogen atoms.

For 2-arylazoimidazoles, it has been demonstrated that irradiation with violet light (around 400-405 nm) induces the trans-to-cis isomerization, while the reverse cis-to-trans isomerization can be achieved with orange light (>585 nm). A key finding in the study of these compounds is the significant influence of substituents on the aryl ring on the photoswitching performance and the thermal stability of the cis isomer.

Computational studies have been instrumental in elucidating the mechanistic details of photoisomerization. These studies often focus on mapping the potential energy surfaces of the ground and excited states to identify the minimum energy paths for the isomerization process. For some azobenzene derivatives, the relaxation from the excited state is a barrierless process leading to a conical intersection with the ground state, which facilitates the isomerization.

The stability of the cis isomer of azoimidazoles is a critical factor for their potential applications. It has been shown that the electron density in the aryl ring and the conformation of the cis isomer play a crucial role. For instance, para-π-donor-substituted azoimidazoles tend to have highly twisted T-shaped cis conformations, which are associated with nearly complete bidirectional photoswitching. In contrast, di-ortho-substituted derivatives can exhibit very long cis half-lives, lasting from days to years, due to their nearly ideal T-shaped conformations. The twisting of the N=N-Ar dihedral angle has been identified as a predictive metric for the switching performance and half-life of 2-arylazoimidazoles.

Advanced Spectroscopic Characterization of 1h Imidazole 1,2 Diamine and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR spectroscopy provides information on the number, environment, and connectivity of protons in a molecule. For 1H-Imidazole-1,2-diamine, the spectrum is expected to show distinct signals for the imidazole (B134444) ring protons and the amine protons.

The imidazole ring itself contains two protons, typically designated as H-4 and H-5. In unsubstituted imidazole, these protons appear as a single averaged signal due to rapid tautomerization. However, substitution at the N-1 position, as in 1H-Imidazole-1,2-diamine, prevents this rapid proton exchange, leading to distinct signals for H-4 and H-5. researchgate.net The chemical shifts of these protons are influenced by the electronic effects of the substituents. The amino groups (-NH₂) are electron-donating, which would be expected to increase electron density within the ring and shift the H-4 and H-5 signals to a higher field (lower ppm) compared to unsubstituted imidazole.

In various substituted imidazole derivatives, the ring protons typically resonate in the range of δ 6.5–8.0 ppm. mdpi.commdpi.com For instance, in one study of 2-aminoimidazole derivatives, the C-4 proton of the imidazole ring was observed as a singlet at 7.03 ppm. mdpi.com The protons of the N-1 and C-2 amino groups would likely appear as broad singlets, with their chemical shifts being highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena. The N-H proton of the imidazole ring in some derivatives has been observed as a singlet in the δ 11.0–13.0 ppm region. mdpi.comresearchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for 1H-Imidazole-1,2-diamine Based on Analogs

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| H-4 | ~6.8 - 7.2 | Doublet | Influenced by electron-donating amino groups. |

| H-5 | ~6.7 - 7.1 | Doublet | Coupled to H-4. |

| 1-NH₂ | Variable (broad) | Singlet | Chemical shift is solvent and concentration-dependent. |

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. For 1H-Imidazole-1,2-diamine, three distinct signals are expected for the imidazole ring carbons: C-2, C-4, and C-5.

The chemical shift of C-2 is typically the most downfield in imidazole derivatives due to its position between two nitrogen atoms. The presence of a directly attached amino group at C-2 in 1H-Imidazole-1,2-diamine is expected to cause a significant upfield shift for this carbon compared to imidazoles with electro-withdrawing groups at this position. Conversely, the C-4 and C-5 carbons will also be shielded by the electron-donating nature of the amino groups. In N-substituted imidazoles, the tautomeric equilibrium is stopped, allowing for the differentiation of C-4 and C-5 signals. researchgate.net In many 2-phenyl substituted imidazoles, signals from the imidazole ring are often not detectable in solution due to fast tautomerization, a problem that can be overcome using solid-state ¹³C CP-MAS NMR. nih.govmdpi.com

Table 2: Predicted ¹³C NMR Chemical Shifts for 1H-Imidazole-1,2-diamine Based on Analogs

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C-2 | ~145 - 155 | Shielded by the directly attached -NH₂ group. |

| C-4 | ~115 - 125 | Shielded by electron donation from amino groups. |

For comparison, the ¹³C NMR spectrum of 5-(4-chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine showed numerous peaks for the complex structure, highlighting how substituents dramatically influence the final spectrum. mdpi.com

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) spectroscopy, are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The FTIR spectrum of 1H-Imidazole-1,2-diamine would be characterized by absorption bands corresponding to the vibrations of its functional groups: the N-H bonds of the amino groups, and the C=N, C-N, and C-H bonds of the imidazole ring.

N-H Stretching: The two amino groups (-NH₂) are expected to show characteristic stretching vibrations in the region of 3200-3500 cm⁻¹. Typically, primary amines exhibit two bands in this region, corresponding to symmetric and asymmetric stretching modes.

C-H Stretching: Aromatic C-H stretching vibrations from the imidazole ring are expected to appear above 3000 cm⁻¹, often seen around 3080-3154 cm⁻¹. researchgate.net

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the imidazole ring are expected to produce strong absorptions in the 1500-1650 cm⁻¹ region. A strong band at 1558 cm⁻¹ has been attributed to the stretching of the imidazolium (B1220033) ring in some analogs. researchgate.net

Ring Vibrations: The imidazole ring itself has characteristic stretching and deformation modes. Peaks observed between 600 and 1500 cm⁻¹ generally correspond to these ring structure vibrations. mdpi.com Specifically, bands at 1421 cm⁻¹ can be due to concerted deformation and stretching of the imidazole framework, while a peak at 1144 cm⁻¹ may originate from in-plane bending vibrations. mdpi.com

N-H Bending: The N-H bending (scissoring) vibration of the primary amino groups typically appears in the 1590-1650 cm⁻¹ region.

Table 3: Predicted Characteristic FTIR Frequencies for 1H-Imidazole-1,2-diamine

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3200 - 3500 | Medium-Strong |

| C-H Stretch (imidazole ring) | 3000 - 3150 | Medium-Weak |

| C=N / C=C Stretch (ring) | 1500 - 1650 | Strong |

| N-H Bend (amine) | 1590 - 1650 | Medium |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. chemguide.co.uk

For 1H-Imidazole-1,2-diamine (C₃H₆N₄), the exact molecular weight is 98.11 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 98. The molecular ion of imidazole itself is the base peak in its spectrum, indicating its stability.

The fragmentation of the 1H-Imidazole-1,2-diamine molecular ion would likely proceed through several pathways characteristic of imidazole and amine-containing compounds:

Loss of an amino group: Fragmentation could involve the loss of an amino radical (•NH₂) or ammonia (B1221849) (NH₃), leading to peaks at m/z = 82 or m/z = 81.

Loss of HCN: A common fragmentation pathway for imidazole rings is the cleavage of the ring to lose a molecule of hydrogen cyanide (HCN), which has a mass of 27 amu. This would result in a fragment ion at m/z = 71.

Loss of NO or NO₂ (for nitro derivatives): While not present in the parent compound, studies on derivatives like 2-nitroimidazole (B3424786) show that dominant fragmentation pathways include the loss of neutral NO or NO₂ radicals. researchgate.net

Ring Cleavage: More complex fragmentation can lead to smaller charged fragments.

The use of soft ionization techniques like electrospray ionization (ESI) would likely show a strong protonated molecular ion peak [M+H]⁺ at m/z = 99. nih.govmdpi.com

Table 4: Predicted Key Mass Spectrometry Fragments for 1H-Imidazole-1,2-diamine

| m/z Value | Possible Fragment | Notes |

|---|---|---|

| 98 | [C₃H₆N₄]⁺ | Molecular Ion (M⁺) |

| 99 | [C₃H₇N₄]⁺ | Protonated Molecular Ion ([M+H]⁺) in ESI |

| 82 | [C₃H₄N₃]⁺ | Loss of •NH₂ |

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique would provide precise data on bond lengths, bond angles, and intermolecular interactions for 1H-Imidazole-1,2-diamine.

Analysis of crystal structures of related imidazole derivatives reveals key structural features. The imidazole ring is planar. acs.org The C=N double bonds are typically shorter than the C-N single bonds within the ring. For 1H-Imidazole-1,2-diamine, crystallography would confirm the planarity of the imidazole core and determine the precise geometries of the exocyclic amino groups.

A critical aspect revealed by X-ray crystallography would be the network of intermolecular hydrogen bonds. The presence of two amino groups and the ring nitrogens provides multiple sites for hydrogen bond donation and acceptance. It is highly probable that 1H-Imidazole-1,2-diamine would form an extensive hydrogen-bonding network in the solid state, linking molecules into chains, sheets, or a three-dimensional architecture. researchgate.net These interactions significantly influence the compound's physical properties, such as melting point and solubility. For example, in the crystal structure of 5-(4-chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine, the packing is stabilized by ring interactions. nih.gov

Table 5: Typical Bond Lengths and Angles for an Imidazole Ring from Crystallographic Data of Analogs

| Bond/Angle | Typical Value |

|---|---|

| C=N | ~1.30 - 1.34 Å |

| C-N | ~1.35 - 1.39 Å |

| C-C | ~1.35 - 1.37 Å |

| N-C-N | ~110 - 113° |

| C-N-C | ~105 - 108° |

This data is based on various crystallographically characterized imidazole derivatives and provides a reasonable expectation for the core structure of 1H-Imidazole-1,2-diamine. acs.org

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, is a pivotal technique for elucidating the electronic transitions within a molecule. For 1H-Imidazole-1,2-diamine and its analogs, this method provides valuable insights into how the molecular structure, particularly the arrangement of the imidazole ring and its amino substituents, influences the absorption of ultraviolet and visible light. The absorption of photons in this spectral region promotes electrons from lower energy molecular orbitals (typically π and n orbitals) to higher energy antibonding orbitals (π*).

The electronic spectra of imidazole derivatives are characterized by absorption bands that correspond to π → π* and n → π* transitions. The imidazole ring itself is an aromatic heterocycle, and its electronic transitions are sensitive to the nature and position of substituents. The introduction of amino groups, as in 1H-Imidazole-1,2-diamine, is expected to significantly influence the absorption characteristics. Amino groups are strong auxochromes, meaning they can shift the absorption maxima (λmax) to longer wavelengths (a bathochromic or red shift) and increase the molar absorptivity (ε), which is a measure of the probability of the electronic transition. This is due to the extension of the conjugated π-system through the lone pair of electrons on the nitrogen atoms of the amino groups.

Computational studies using Time-Dependent Density Functional Theory (TD-DFT) have also been employed to predict the electronic spectra of imidazole derivatives. These theoretical calculations can help in assigning the observed electronic transitions to specific molecular orbitals. For amino-substituted imidazoles, these calculations typically show that the lowest energy transitions are predominantly π → π* in nature, often with significant charge-transfer character from the amino groups to the imidazole ring.

The table below summarizes UV-Vis absorption data for several imidazole analogs, illustrating the effect of different substituents on the electronic transitions. This comparative data is instrumental in predicting the spectroscopic behavior of 1H-Imidazole-1,2-diamine.

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition Type | Reference |

| Imidazole | Water | ~209 | Not specified | π → π | |

| Imidazole-2-carboxaldehyde | Water | ~280 | Not specified | n → π / π → π | |

| 2-Aminobenzimidazole-Trinitrobenzene complex | Not specified | Visible band | Not specified | π → π Charge Transfer | |

| 1,2-bis(4-aminophenyl)-4,5-bis(4-trifluoromethylphenyl)-1H-imidazole | NMP | 302 | Not specified | π → π* and n → π | |

| Amino-substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles | Methanol | 330-520 | Not specified | π → π |

Advanced Spectroscopic Techniques in Reaction Monitoring and Intermediate Detection

The synthesis of complex heterocyclic molecules like 1H-Imidazole-1,2-diamine often involves multi-step reactions with the potential for the formation of transient intermediates. Advanced spectroscopic techniques that allow for in-situ and real-time monitoring are invaluable for understanding reaction mechanisms, optimizing reaction conditions, and ensuring the desired product is obtained with high purity.

UV-Visible spectroscopy can be effectively utilized for reaction monitoring, particularly when the starting materials, intermediates, and final product have distinct absorption spectra. For example, the synthesis of 2-(furan-2-yl)-1H-imidazole via the Radziszewski reaction has been successfully monitored by observing the changes in the UV-Vis spectrum over time. This approach allows for the determination of reaction kinetics and the point of reaction completion.

For more complex reaction pathways, transient absorption spectroscopy offers a powerful tool for detecting and characterizing short-lived reaction intermediates. This technique uses a pump-probe approach, where an initial laser pulse initiates the reaction, and a subsequent probe pulse at various time delays monitors the changes in absorption. This can provide structural and kinetic information on species that exist for only picoseconds to microseconds. While specific applications to 1H-Imidazole-1,2-diamine synthesis are not documented, the principles are broadly applicable to the formation of the imidazole ring.

In-situ microscopy and 2D fluorescence spectroscopy are other advanced methods that can provide real-time information during a chemical process. These techniques can be particularly useful in heterogeneous reactions or when monitoring changes in the physical state of the reaction mixture, such as precipitation or crystallization of the product.

The table below outlines several advanced spectroscopic techniques and their potential applications in monitoring the synthesis of 1H-Imidazole-1,2-diamine and its analogs.

| Spectroscopic Technique | Principle of Operation | Application in Reaction Monitoring | Potential for Intermediate Detection |

| In-situ UV-Vis Spectroscopy | Measures the change in absorbance of the reaction mixture at specific wavelengths over time. | Tracking the consumption of reactants and the formation of products with distinct chromophores. | Can detect stable intermediates that accumulate to a sufficient concentration. |

| Transient Absorption Spectroscopy | A pump laser pulse initiates a reaction, and a delayed probe pulse measures the absorption of transient species. | Studying the kinetics and mechanisms of very fast reactions. | Excellent for detecting and characterizing short-lived intermediates like excited states and radicals. |

| In-situ NMR Spectroscopy | Records NMR spectra of the reaction mixture at various time points without sample workup. | Provides detailed structural information about all species in solution, allowing for unambiguous identification of intermediates and products. | Highly effective for identifying and structurally characterizing stable and moderately stable intermediates. |

| In-situ FT-IR/Raman Spectroscopy | Monitors changes in the vibrational modes of molecules in the reaction mixture. | Useful for tracking the formation and disappearance of specific functional groups. | Can detect intermediates with characteristic vibrational signatures. |

By employing these advanced spectroscopic methods, a comprehensive understanding of the reaction landscape for the synthesis of 1H-Imidazole-1,2-diamine can be achieved, leading to more efficient and controlled synthetic procedures.

Computational and Theoretical Studies of 1h Imidazole 1,2 Diamine

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to modern chemistry, allowing for the precise determination of molecular geometries and electronic properties. These methods are broadly categorized into Density Functional Theory (DFT) and Ab Initio Molecular Orbital calculations.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) has become a primary method for the computational study of imidazole (B134444) derivatives due to its balance of accuracy and computational efficiency. bohrium.comnih.gov DFT calculations are employed to perform geometry optimization, which determines the most stable three-dimensional arrangement of atoms in the molecule by finding the minimum energy conformation. This process yields crucial data such as bond lengths, bond angles, and dihedral angles. For instance, studies on similar imidazole structures have successfully correlated DFT-optimized geometries with experimental data obtained from X-ray crystallography. tandfonline.com

Beyond structural parameters, DFT is used to calculate a wide range of electronic properties that govern the molecule's behavior. These properties are essential for understanding the molecule's stability and potential as a functional material. acs.org

Key Electronic Properties Calculated via DFT:

| Property | Description | Significance for 1H-Imidazole-1,2-diamine |

| Total Energy | The total electronic energy of the molecule in its optimized state. | Indicates the overall stability of the molecular structure. |

| Dipole Moment | A measure of the overall polarity of the molecule resulting from the asymmetrical distribution of charge. | A higher dipole moment suggests stronger intermolecular interactions and solubility in polar solvents. |

| HOMO-LUMO Energies | The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). | These "frontier orbitals" are central to determining chemical reactivity and electronic transitions. acadpubl.eu |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller energy gap typically implies higher chemical reactivity and lower kinetic stability. acadpubl.eumalayajournal.org |

DFT functionals, such as B3LYP, combined with appropriate basis sets like 6-311G(d,p), are commonly used to achieve reliable results for imidazole-based systems. bohrium.comtandfonline.com These calculations provide a foundational understanding of the intrinsic electronic nature of the molecule.

Reactivity Descriptors and Electronic Structure Analysis

Building upon the electronic properties derived from quantum chemical calculations, further analysis can predict the chemical reactivity of 1H-Imidazole-1,2-diamine. This involves the application of theories like Frontier Molecular Orbital (FMO) theory and the calculation of various reactivity descriptors.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, simplifies the concept of reactivity by focusing on the interaction between the HOMO and LUMO. ucsb.eduwikipedia.org This theory is a cornerstone for predicting how a molecule will interact with other chemical species. pku.edu.cn

The HOMO is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons, signifying nucleophilic character. acadpubl.eu

The LUMO is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons, indicating electrophilic character. acadpubl.eu

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution around a molecule, allowing for the prediction of reactive sites. nih.gov An MEP map displays the electrostatic potential on the electron density surface, using a color scale to indicate different charge regions. malayajournal.org

Red/Yellow Regions: Indicate negative electrostatic potential, representing areas with high electron density. These sites are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms like nitrogen. malayajournal.orgnih.gov

Blue Regions: Indicate positive electrostatic potential, representing areas with low electron density or electron-poor regions. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms attached to electronegative atoms. malayajournal.orgnih.gov

Green Regions: Represent neutral or near-zero potential.

For 1H-Imidazole-1,2-diamine, an MEP map would likely show negative potential around the nitrogen atoms of the imidazole ring and the amino groups, highlighting them as primary sites for interaction with electrophiles. researchgate.netmdpi.com This analysis is invaluable for understanding non-covalent interactions, such as hydrogen bonding, and for predicting how the molecule might bind to a biological target. nih.gov

Local and Global Reactivity Descriptors

To quantify the insights gained from FMO and MEP analyses, a set of local and global reactivity descriptors derived from conceptual DFT is often calculated. nih.govmdpi.com These descriptors provide numerical values that characterize the chemical behavior of the molecule. indianchemicalsociety.com

Global Reactivity Descriptors: These parameters describe the reactivity of the molecule as a whole.

| Descriptor | Formula (using Ionization Potential I and Electron Affinity A) | Interpretation |

| Chemical Potential (μ) | μ = -(I + A) / 2 | Measures the tendency of electrons to escape from the system. A higher value indicates lower stability. |

| Chemical Hardness (η) | η = (I - A) / 2 | Represents the resistance of a molecule to change its electron configuration. Harder molecules are less reactive. mdpi.com |

| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness; softer molecules are more reactive. indianchemicalsociety.com |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom or molecule to attract electrons to itself. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Measures the ability of a species to accept electrons. A higher index indicates a better electrophile. |

Local Reactivity Descriptors: These descriptors, such as the Fukui function, pinpoint the most reactive sites within the molecule. The Fukui function indicates the change in electron density at a specific point when the total number of electrons in the system changes, thereby identifying which atoms are most susceptible to nucleophilic, electrophilic, or radical attack.

Through the calculation of these descriptors, a comprehensive and quantitative picture of the chemical reactivity of 1H-Imidazole-1,2-diamine can be developed, guiding its potential synthesis and application.

Intermolecular Interactions and Crystal Packing Insights

The arrangement of molecules in a solid-state crystal is governed by a complex network of intermolecular interactions. Computational methods are invaluable for dissecting these forces, which dictate the material's physical properties.

Hirshfeld Surface Analysis for Interatomic Contacts

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. While a specific Hirshfeld analysis for 1H-Imidazole-1,2-diamine is not available, studies on various imidazole-containing crystal structures reveal common interaction patterns that are applicable. These analyses partition the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal.

By mapping properties like normalized contact distance () onto this surface, key interaction points are highlighted. For instance, in copper(II) complexes containing an imidazole ligand, Hirshfeld analysis has shown that H···H and C···H/H···C contacts are major contributors to the crystal packing, often accounting for over 50% and 17% of the total surface, respectively. nih.govelsevierpure.com O···H/H···O and N···H/H···N contacts, indicative of hydrogen bonding, also play a significant role. nih.govnih.gov Given the presence of two amino groups and the imidazole ring, 1H-Imidazole-1,2-diamine is expected to exhibit a high proportion of N···H/H···N interactions, crucial for forming strong hydrogen-bonded networks.

Table 1: Representative Interatomic Contact Contributions in Imidazole-Containing Crystals from Hirshfeld Surface Analysis

| Contact Type | Contribution in [Cu(C₁₈H₁₉N₃O₃)(C₃H₄N₂)] nih.govelsevierpure.com | Contribution in a Dihydropyridine Derivative nih.gov |

| H···H | 52.0% | 17.6% |

| C···H/H···C | 17.9% | 13.6% |

| O···H/H···O | 10.1% | 9.3% |

| N···H/H···N | - | 27.1% |

| C···C | 4.2% | - |

Note: Data is derived from related structures to infer potential interactions for 1H-Imidazole-1,2-diamine.

Non-Covalent Interaction (NCI) Studies

Non-Covalent Interaction (NCI) analysis is a computational technique that visualizes weak interactions, such as hydrogen bonds, van der Waals forces, and steric clashes, based on the electron density and its derivatives. chemtools.org The imidazole ring is capable of participating in a wide array of non-covalent interactions through its NH group, pyridine-like nitrogen atom, and π-system. nih.govnih.gov

Quantum chemical studies on the imidazole moiety show that the formation of one non-covalent bond can significantly influence another, a phenomenon known as cooperativity. nih.gov For example, the formation of an additional hydrogen bond can enhance the proton-donating ability of the imidazole's N-H group. nih.gov This is due to the unique ability of the imidazole ring to effectively redistribute its electron density. nih.gov In the context of 1H-Imidazole-1,2-diamine, the two amino groups would introduce additional sites for strong hydrogen bonding and other non-covalent interactions, which could be visualized using NCI plots as broad, low-gradient spikes in the electron density. Computational analysis of cycloaddition transition states involving imidazole moieties has used NCI plots to visualize stabilizing π–π interactions between parallel imidazole rings. acs.org

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a critical tool for understanding the step-by-step pathways of chemical reactions, identifying transient intermediates, and determining the energy profiles that govern reaction rates and outcomes.

Transition State Analysis and Energy Barrier Determination

Density Functional Theory (DFT) is frequently employed to map out the potential energy surface of a reaction. This involves optimizing the geometries of reactants, products, intermediates, and, crucially, the transition states (TS) that connect them. A transition state is a first-order saddle point on the potential energy surface, and its energy relative to the reactants determines the activation energy barrier.

For reactions involving imidazoles, such as their formation or subsequent oxidation, computational studies have successfully calculated these energy barriers. acs.org For example, in the atmospheric oxidation of imidazole by radicals like NO₃, the hydrogen atom abstraction from the N-H group was found to have a very low energy barrier of only 0.37 kcal mol⁻¹, indicating a highly favorable pathway. acs.org The Radziszewski reaction, a common method for synthesizing imidazoles, is believed to proceed through a diimine intermediate. mdpi.com Computational analysis of such mechanisms helps to confirm proposed pathways by demonstrating that the calculated energy barriers are consistent with experimental observations. researchgate.net For a reaction involving 1H-Imidazole-1,2-diamine, similar computational approaches could be used to determine the favorability of different reaction pathways, such as electrophilic substitution or condensation reactions involving the amino groups.

Stereoselectivity Predictions in Organocatalysis

Organocatalysis often relies on subtle non-covalent interactions between a chiral catalyst and the substrate to control the stereochemical outcome of a reaction. Computational chemistry has become an indispensable tool for predicting and explaining this stereoselectivity. rsc.org By calculating the energies of the transition states leading to different stereoisomers, the preferred product can be predicted. The difference in the free energy of these competing transition states (ΔΔG‡) directly relates to the enantiomeric or diastereomeric excess observed experimentally.

Computational studies have shown that stereoselectivity is primarily determined by a combination of steric, electronic, and dispersion interactions between the catalyst and the reacting species. nih.gov While specific predictions for 1H-Imidazole-1,2-diamine as a catalyst are not available, the general principles apply. If a chiral derivative of this compound were used as an organocatalyst, computational modeling could be employed to design catalysts with optimized scaffolds to enhance these subtle interactions and achieve higher selectivity. Machine learning models are also emerging as a powerful strategy to accelerate the prediction of stereoselectivity by learning from large datasets of quantum chemical computations. arxiv.orgrsc.org

Theoretical Investigations of Molecular Dynamics and Photophysical Properties

Theoretical methods are used to simulate the dynamic behavior of molecules over time and to predict how they interact with light, which is fundamental to applications in materials science and photochemistry.

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into the conformational flexibility and stability of systems. nih.gov For imidazole-based systems, MD simulations have been used to confirm the stability of ligand-protein complexes, showing how the molecule behaves in a dynamic, solvated environment. tandfonline.comajchem-a.com Deep Potential Molecular Dynamics (DPMD), a machine learning-based approach, has been used to study the temperature-dependent formation and dynamics of imidazole supramolecular chains, which are relevant for proton transport in materials. onsager.cn Such simulations could be applied to 1H-Imidazole-1,2-diamine to understand its conformational preferences and its interactions with solvent molecules or biological targets.

The photophysical properties, such as light absorption and emission, can be predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.gov Studies on related diaminopyrimidines—which share the feature of amino groups on a nitrogen-containing aromatic ring—show that the addition of amino groups significantly red-shifts the lowest-energy absorption band compared to the unsubstituted parent ring. chemrxiv.orgresearchgate.net This functionalization also tends to increase the fluorescence quantum yield. chemrxiv.orgresearchgate.net TD-DFT calculations can elucidate the nature of the electronic transitions (e.g., ππ* or nπ*) and predict absorption and emission wavelengths. nih.gov These theoretical investigations are crucial for understanding how structural modifications, like the addition of the two amino groups in 1H-Imidazole-1,2-diamine, tune the optical properties for applications like fluorescent probes or organic light-emitting diodes (OLEDs).

Table 2: Comparison of Calculated Photophysical Properties for Pyrimidine (B1678525) and 4,5-Diaminopyrimidine

| Compound | Solvent | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Fluorescence Quantum Yield (Φբ) |

| Pyrimidine | Acetonitrile | 240 | 300-450 | 0.0006 |

| 4,5-Diaminopyrimidine | Acetonitrile | 285 | 361 | 0.0016 |

| Pyrimidine | Water (pH 7.4) | 241 | 300-450 | 0.0007 |

| 4,5-Diaminopyrimidine | Water (pH 7.4) | 291 | 372 | 0.0019 |

Source: Adapted from studies on pyrimidine derivatives to illustrate the effect of diamino functionalization. chemrxiv.org

Photoisomerization Dynamics

Coordination Chemistry and Ligand Applications of 1h Imidazole 1,2 Diamine

Design and Synthesis of Imidazole-Diamine Ligands

The design of ligands based on the 1H-Imidazole-1,2-diamine framework is predicated on the introduction of various substituents to modulate the steric and electronic properties of the resulting metal complexes. The synthesis of such ligands can be approached through several established routes for imidazole (B134444) derivatives. While a direct, high-yield synthesis of the parent 1H-Imidazole-1,2-diamine is not extensively documented in readily available literature, synthetic strategies for related aminoimidazoles can be extrapolated.

One common approach involves the cyclization of appropriate precursors. For instance, the synthesis of 2-aminoimidazoles can be achieved through the reaction of α-haloketones with guanidine (B92328). Modifications of this method could potentially be adapted for the synthesis of 1,2-diaminoimidazoles. Another potential route is the functionalization of a pre-existing imidazole ring.

The design of more complex ligands often involves N-alkylation or N-acylation of the imidazole nitrogen and/or the amino groups. This allows for the introduction of additional donor atoms, chiral centers, or bulky groups to control the coordination environment around the metal center. For example, reaction with aldehydes or ketones can yield Schiff base ligands with enhanced coordination capabilities.

Table 1: General Synthetic Strategies for Aminoimidazole Derivatives

| Starting Materials | Reagents and Conditions | Product Type |

| α-Diketones, Aldehydes, Ammonia (B1221849) | Condensation reaction | Substituted imidazoles |

| 1,2-Diaminoarenes, Vilsmeier reagents | DIB oxidation | Fused 2-amino-imidazoles nih.gov |

| Ethyl (Z)-N-(2-amino-1,2-dicyanovinyl)formimidate, Aromatic amines | Acid catalyst, followed by base treatment | 5-amino-1-aryl-4-cyanoimidazoles |

This table presents generalized synthetic routes that could be adapted for the synthesis of 1H-Imidazole-1,2-diamine derivatives.

Complex Formation with Metal Ions and Coordination Geometries

The 1H-Imidazole-1,2-diamine ligand is expected to act as a potent chelating agent, coordinating to metal ions through the nitrogen atoms of the imidazole ring and the two amino groups. The imine nitrogen of the imidazole ring is typically basic and serves as a primary coordination site. chemrxiv.org The adjacent amino groups can then complete a five-membered chelate ring, leading to the formation of stable metal complexes.

Transition metal complexes of imidazole and its derivatives are widespread. chemrxiv.orgrsc.org The coordination of 1H-Imidazole-1,2-diamine with transition metals such as copper(II), cobalt(II), nickel(II), and zinc(II) is anticipated to result in complexes with well-defined geometries. Depending on the metal ion, its oxidation state, and the stoichiometry of the reaction, various coordination geometries such as octahedral, tetrahedral, or square planar can be expected.

The coordination of 1H-Imidazole-1,2-diamine to a metal ion is expected to significantly influence the electronic and optical properties of both the ligand and the metal center. The formation of a coordination bond involves the donation of electron density from the ligand's nitrogen atoms to the metal's d-orbitals. This interaction leads to a splitting of the d-orbitals, the magnitude of which depends on the ligand field strength.

This d-orbital splitting gives rise to electronic transitions that can be observed in the UV-Vis-NIR region of the electromagnetic spectrum. The energy and intensity of these transitions are sensitive to the coordination geometry and the nature of the metal-ligand bond. For example, copper(II) complexes of imidazole-containing ligands have been studied for their interesting spectroscopic and magnetic properties, which are highly dependent on the coordination environment. nih.gov The coordination can also influence the luminescence properties of the ligand or induce new luminescence features in the complex.

Catalytic Applications of Imidazole-Diamine Metal Complexes

Metal complexes incorporating imidazole and diamine functionalities have shown significant promise in various catalytic applications, ranging from biomimetic catalysis to asymmetric synthesis.

Catechol dioxygenases are non-heme iron enzymes that catalyze the oxidative cleavage of catechol and its derivatives. wikipedia.orgiicbe.org The active site of these enzymes often involves iron coordinated to histidine (an imidazole-containing amino acid) and tyrosine residues. rsc.org Researchers have developed synthetic model complexes to mimic the structure and function of these enzymes.

Copper(II) complexes with imidazole-based ligands have been shown to exhibit catechol oxidase activity, catalyzing the oxidation of catechol to o-quinone. rsc.org The catalytic activity is influenced by the coordination geometry around the copper center and the electronic properties of the ligand. rsc.org A metal complex of 1H-Imidazole-1,2-diamine, with its potential for forming a stable chelate structure, could serve as an effective functional model for catechol dioxygenases. The diamine functionality could further modulate the redox potential of the metal center, thereby influencing the catalytic efficiency.

Table 2: Catechol Oxidase Activity of Model Copper Complexes

| Ligand System | Metal Ion | Substrate | Catalytic Rate |

| Imidazolidine derivative | Cu(CH3CO2)2 | Catechol | 1.03 µmol L-1 min-1 rsc.org |

| Imidazolidine derivative | CuCl2 | Catechol | 0.3 µmol L-1 min-1 rsc.org |

| Poly-benzimidazole framework | Cu(II) | 3,5-di-tert-butylcatechol | ~45 h-1 (kcat) ua.es |

This table shows representative catalytic activities for copper complexes with related imidazole-containing ligands.

Chiral 1,2-diamines are a cornerstone of asymmetric catalysis, serving as highly effective ligands for a wide range of metal-catalyzed enantioselective transformations. rsc.orgresearchgate.net The combination of a chiral diamine backbone with an imidazole moiety in a single ligand framework can lead to powerful catalysts for asymmetric synthesis.

If 1H-Imidazole-1,2-diamine is derivatized to introduce chirality, for example, by using a chiral building block in its synthesis or by attaching a chiral auxiliary to one of the amino groups, the resulting ligand could be employed in asymmetric catalysis. Metal complexes of such chiral imidazole-diamine ligands could be effective catalysts for reactions such as asymmetric hydrogenation, asymmetric alkylation, and asymmetric cyclopropanation. The imidazole unit can provide a robust coordination site, while the chiral diamine scaffold creates a well-defined chiral environment around the metal center, enabling high stereocontrol in the catalytic transformation.

Development of Advanced Chemosensors Based on Coordination Properties

The unique structural and electronic characteristics of 1H-imidazole-1,2-diamine, particularly the presence of multiple nitrogen donor atoms, make it a promising scaffold for the design of advanced chemosensors. The development of chemosensors based on this compound is an emerging area of research, with potential applications in the selective detection of various analytes. The fundamental principle behind these chemosensors lies in the specific coordination of the diamine ligand with target ions or molecules, which in turn modulates the photophysical or electrochemical properties of the system, leading to a detectable signal.

Research in this area has explored the synthesis of derivatives of 1H-imidazole-1,2-diamine and their subsequent complexation with metal ions to create effective chemosensors. These sensors often operate via mechanisms such as fluorescence quenching or enhancement, or colorimetric changes that are visible to the naked eye. The selectivity of these chemosensors is dictated by the nature of the imidazole core, the substituents on the imidazole ring, and the coordination geometry of the resulting metal complex.

A notable example involves the use of a substituted 1H-imidazole-1,2-diamine derivative, 4,5-diphenyl-1H-imidazole-1,2-diamine, in the development of chemosensors. The unique chemical properties of this compound allow for its application in the design of sensors for specific analytes. The coordination of the diamine with a target analyte can lead to a measurable change in its spectroscopic properties, forming the basis for the sensing mechanism.

The following table summarizes the key characteristics of a chemosensor based on a derivative of 1H-imidazole-1,2-diamine:

| Chemosensor Derivative | Target Analyte(s) | Sensing Mechanism | Signal Output | Potential Applications |

| 4,5-diphenyl-1H-imidazole-1,2-diamine | Metal Ions | Coordination-induced signal change | Spectroscopic (e.g., Fluorescence, Colorimetric) | Environmental monitoring, Industrial process control |

Detailed research findings on chemosensors derived from the parent 1H-imidazole-1,2-diamine are still developing. However, the foundational studies on related imidazole structures provide a strong basis for future advancements in this specific area. The versatility of the imidazole ring system, combined with the strong coordinating ability of the adjacent amine groups, positions 1H-imidazole-1,2-diamine as a valuable building block for the next generation of highly selective and sensitive chemosensors.

Mechanistic Biological Investigations Involving 1h Imidazole 1,2 Diamine Derivatives

Antimicrobial Action Mechanisms

The rising threat of antimicrobial resistance has spurred the search for novel therapeutic agents. Imidazole (B134444) derivatives have emerged as a promising class of compounds, exhibiting potent activity against various pathogens through diverse mechanisms of action.

The antimicrobial efficacy of imidazole derivatives often stems from their ability to interact with and inhibit essential microbial enzymes and receptors. Their mechanism of action can involve interference with bacterial DNA replication, cell wall synthesis, and disruption of the cell membrane mdpi.com.

Molecular docking studies have been instrumental in elucidating these interactions. For instance, certain imidazole derivatives have been investigated for their potential to inhibit the enzyme l-glutamine: d-fructose-6-phosphate amidotransferase (GlcN-6-P synthase), a key enzyme in the hexosamine biosynthesis pathway, which is crucial for the formation of the bacterial cell wall . The in silico molecular docking studies of synthesized imidazole derivatives showed a strong affinity towards the active pocket of GlcN-6-P synthase, suggesting they may act as effective inhibitors of this enzyme . The unique structure of the imidazole ring, which is polar and can participate in hydrogen bonding and coordination chemistry, allows it to interact with a wide array of biomolecules nih.gov.

A significant challenge in treating microbial infections is the formation of biofilms, which are communities of microorganisms encased in a self-produced matrix nih.gov. Biofilms confer increased resistance to antibiotics and the host immune system nih.govmdpi.com. Several 1H-imidazole derivatives have demonstrated potent antibiofilm activity, particularly against notorious pathogens like Staphylococcus aureus nih.govbohrium.com.

Research has shown that certain 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives not only inhibit the initial formation of biofilms but are also capable of eradicating cells within mature biofilms nih.govbohrium.com. The effectiveness of these compounds is often linked to their structural features. For example, studies on N-alkylimidazole derivatives revealed that those with longer alkyl chains exhibited superior antibiofilm properties nih.gov. Some compounds achieve this by inhibiting quorum sensing, the cell-to-cell communication system that regulates biofilm development and virulence factor production in bacteria like Pseudomonas aeruginosa nih.gov.

The table below summarizes the antibiofilm activity of selected imidazole derivatives.

| Compound ID | Target Organism | Activity | Reference |

| 3aa, 3ad, 3ao, 3aq | Staphylococcus aureus | Excellent antibiofilm activity, inhibiting formation and killing cells in mature biofilms. | nih.govbohrium.com |

| NHI (Hexylimidazole) | Pseudomonas aeruginosa | Inhibited biofilm formation by 94.51% at its Minimum Inhibitory Concentration (MIC). | nih.gov |

| NOI (Octylimidazole) | Pseudomonas aeruginosa | Potent anti-virulence and biofilm inhibition properties. | nih.gov |

| NDI (Decylimidazole) | Pseudomonas aeruginosa | Potent anti-virulence and biofilm inhibition properties. | nih.gov |

This table is interactive. You can sort and filter the data.

To develop more effective antimicrobial agents, researchers have focused on identifying the specific molecular targets of imidazole derivatives. Molecular docking analyses have implicated several key proteins in the antibacterial action of these compounds nih.govbohrium.com.